N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 1105228-70-3
VCID: VC11886559
InChI: InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-13-9-12(6-5-11(13)3)18-7-4-8-23(18,21)22/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,19)(H,17,20)
SMILES: CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC(C)C
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4 g/mol

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide

CAS No.: 1105228-70-3

Cat. No.: VC11886559

Molecular Formula: C15H21N3O4S

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide - 1105228-70-3

Specification

CAS No. 1105228-70-3
Molecular Formula C15H21N3O4S
Molecular Weight 339.4 g/mol
IUPAC Name N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N'-propan-2-yloxamide
Standard InChI InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-13-9-12(6-5-11(13)3)18-7-4-8-23(18,21)22/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,19)(H,17,20)
Standard InChI Key GTMBMBFZMOBDEI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC(C)C
Canonical SMILES CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC(C)C

Introduction

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide is a complex organic compound featuring a thiazolidinone moiety, which is known for its diverse biological activities. This compound is characterized by its thiazolidin-2-one ring structure, contributing to its potential pharmacological properties. The presence of both an amide and a thiazolidine group suggests that this compound may exhibit interesting interactions with biological targets.

Synthesis

The synthesis of N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, general methods for similar thiazolidinone derivatives can provide insights into its production.

Biological Activities

Compounds containing thiazolidinone structures are often investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Preliminary studies suggest that N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide may exhibit significant activity against various cancer cell lines and could potentially modulate metabolic pathways due to the presence of the thiazolidine scaffold.

Potential Applications

This compound has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure may allow for the design of novel therapeutics targeting various diseases, particularly those involving metabolic dysregulation or cancer. Additionally, it could serve as a valuable tool in biochemical research to study specific pathways influenced by thiazolidinone derivatives.

Interaction Studies

Interaction studies of N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Preliminary docking studies may reveal potential binding sites on target proteins involved in cancer progression or metabolic regulation. Further studies using techniques like surface plasmon resonance or isothermal titration calorimetry could provide quantitative data on binding affinities and kinetics.

Comparison with Similar Compounds

Several compounds share structural similarities with N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide, including other thiazolidinone derivatives. For instance, thiazoles and thiazolidinones have been studied as COX/LOX inhibitors, highlighting the potential biological activities of these compounds .

CompoundBiological ActivityNotable Features
Thiazoles/ThiazolidinonesCOX/LOX InhibitionHydrophobic interactions in binding
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamidePotential in medicinal chemistryCyclohexene moiety combined with thiazolidinone

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